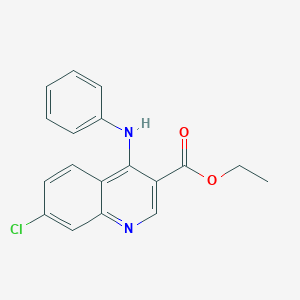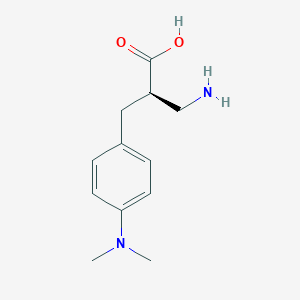![molecular formula C12H14N4O4S B13986834 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- CAS No. 42204-47-7](/img/structure/B13986834.png)
7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-: is a complex organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a ribofuranosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then further modified to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as those used in laboratory settings, with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- has been studied for its potential as an inhibitor of specific enzymes and proteins. For example, it has shown promise as an inhibitor of p21-activated kinase 4 (PAK4), which is associated with various cancers .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has been identified as a potential inhibitor of hematopoietic progenitor kinase 1 (HPK1), making it a promising candidate for cancer immunotherapy .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- involves its interaction with specific molecular targets. For example, as an inhibitor of PAK4, it binds to the kinase’s active site, preventing its activity and thereby inhibiting cancer cell proliferation . Similarly, as an HPK1 inhibitor, it interferes with the signaling pathways involved in immune cell regulation, enhancing the immune response against cancer cells .
Comparaison Avec Des Composés Similaires
- 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Uniqueness: What sets 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- apart from similar compounds is its unique ribofuranosyl group, which enhances its biological activity and specificity. This structural feature allows it to interact more effectively with specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
42204-47-7 |
|---|---|
Formule moléculaire |
C12H14N4O4S |
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C12H14N4O4S/c13-10(21)6-2-16(11-5(6)1-14-4-15-11)12-9(19)8(18)7(3-17)20-12/h1-2,4,7-9,12,17-19H,3H2,(H2,13,21) |
Clé InChI |
OCAUFNXSWKFOOF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)



![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)

![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)

